Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycleIt is characterized by its unique structure, which includes a thiadiazole ring, making it a valuable building block in synthetic chemistry .
Mechanism of Action
Target of Action
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle It’s known to be used in the preparation of compounds with potent fungicidal activity .
Mode of Action
It’s known that this compound can be used to prepare derivatives that exhibit fungicidal activity . These derivatives may interact with their targets, leading to changes that inhibit fungal growth.
Biochemical Pathways
Given its fungicidal activity, it can be inferred that it likely interferes with essential biochemical pathways in fungi, leading to their inhibition .
Result of Action
It’s known that this compound can be used to prepare derivatives with potent fungicidal activity , suggesting that it may lead to the inhibition or death of fungi at the molecular and cellular levels.
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could include investigating any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, thiosemicarbazide, acetic acid.
Conditions: Refluxing the mixture in acetic acid for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Ethyl acetoacetate, thiosemicarbazide, acetic acid.
Equipment: Industrial reactors capable of maintaining reflux conditions.
Purification: The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or hydrazines can be used for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with fungicidal properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl 4-quinazolone-2-carboxylate
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
Uniqueness:
- Structure: The presence of the thiadiazole ring distinguishes it from other heterocycles.
- Bioactivity: Its potential fungicidal and antimicrobial properties make it unique among similar compounds .
Properties
IUPAC Name |
ethyl 4-methylthiadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXTXGCMLOXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374539 | |
Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-20-9 | |
Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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